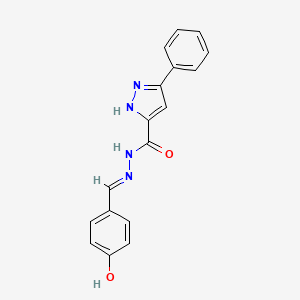

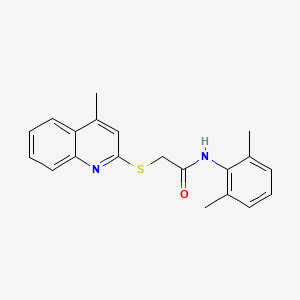

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzylidene compounds, which “(E)-N’-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide” could be a derivative of, are formally derivatives of benzylidene . They are often used in synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of a compound is influenced by its functional groups and the arrangement of atoms. For example, 4-Hydroxybenzylideneacetone, a related compound, has a molecular formula of C10H10O2 .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. For instance, 4-hydroxybenzylidene-imidazolinone-type chromophores have been studied for their spectral redshift change laws and mechanisms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Hydroxybenzylideneacetone has a melting point of 108-111°C, a predicted boiling point of 318.1±17.0 °C, and a predicted density of 1.138±0.06 g/cm3 .Aplicaciones Científicas De Investigación

- Field : Biochemistry and Cell Biology

- Application : HBI-type chromophores are promising fluorescent probes suitable for imaging and detection of living cells .

- Method : The chromophores are employed and their spectral redshift change laws and mechanisms are investigated by quantum methods .

- Results : The study shows that both one-photon spectrum (OPS, absorption/emission) and two-photon absorption (TPA) can achieve large redshift via either extending conjugated lengths of frag-3 or enlarging conjugated areas of frag-1 of HBI skeleton .

- Field : Biochemistry

- Application : The chromophore of green fluorescent protein, 4-hydroxybenzylidene-imidazolinone (HBI), is modulated to detect and differentiate misfolded oligomers and protein aggregation by sensing the local viscosity changes .

- Method : The specific method of application is not detailed in the source .

- Results : The specific results or outcomes are not detailed in the source .

- Field : Molecular Biology

- Application : The fluorogenic co-factor 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) is used with RNA aptamers for in vitro applications .

- Method : Random mutagenesis and high throughput screening by microfluidic-assisted In Vitro Compartmentalization are used .

- Results : The study reports the isolation of brighter mutants of the light-up RNA aptamers Spinach that are far less salt-sensitive and with a much higher thermal stability than the parent molecule .

Fluorescent Probes

Detection of Protein Aggregation

RNA Aptamers

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-14-8-6-12(7-9-14)11-18-21-17(23)16-10-15(19-20-16)13-4-2-1-3-5-13/h1-11,22H,(H,19,20)(H,21,23)/b18-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCZSMKNKTYUCJ-WOJGMQOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)

![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2365658.png)

![9-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2365668.png)

![N-(4-{[3-(4-chlorophenyl)benzo[c]isoxazol-5-yl]carbonylamino}phenyl)acetamide](/img/structure/B2365669.png)

amino}methyl)-2-methylpropane-1,3-diol](/img/structure/B2365670.png)